molecular formula C9H13N<br>CH3C6H4N(CH3)2<br>C9H13N B046812 N,N-Dimethyl-o-toluidine CAS No. 609-72-3

N,N-Dimethyl-o-toluidine

Cat. No. B046812
Key on ui cas rn: 609-72-3
M. Wt: 135.21 g/mol
InChI Key: JDEJGVSZUIJWBM-UHFFFAOYSA-N
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Patent
US06251057B1

Procedure details

In the same apparatus and procedure as Example 1 above, 0.06 g (0.45 mmol) of N,N-dimethyltoluidine, 0.7 g (4.5 mmol) of 4-methoxybenzyl chloride, and 3.05 g (22.5 mmol) of trichlorosilane were reacted at 200+ C. for 15 hrs. The resulting mixture was distilled to give 0.13 g of (4-methoxybenzyl)trichlorosilane (yield; 11%).
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)C1C(C)=CC=CC=1.[CH3:11][O:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17]Cl)=[CH:15][CH:14]=1.[Cl:21][SiH:22]([Cl:24])[Cl:23]>>[CH3:11][O:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17][Si:22]([Cl:24])([Cl:23])[Cl:21])=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
0.06 g
Type
reactant
Smiles
CN(C=1C(=CC=CC1)C)C
Name
Quantity
0.7 g
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Name
Quantity
3.05 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was distilled

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COC1=CC=C(C[Si](Cl)(Cl)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: PERCENTYIELD 11%
YIELD: CALCULATEDPERCENTYIELD 11.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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